2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
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Overview
Description
2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a trifluoroacetyl group attached to a tetrahydrobenzazepinone structure. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one typically involves the introduction of the trifluoroacetyl group into the benzazepine structure. One common method is the reaction of a suitable benzazepine precursor with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane or acetonitrile and may require cooling to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce trifluoromethyl derivatives.
Scientific Research Applications
2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has several applications in scientific research:
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating neurological disorders and other diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
- 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is unique due to the specific positioning of the trifluoroacetyl group on the benzazepine structure. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The trifluoroacetyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with biological targets .
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-2-benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-6-5-10(17)9-4-2-1-3-8(9)7-16/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLUMQTSCWUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C2C1=O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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